1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one
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Overview
Description
1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one is an organic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a bromine atom at the 7th position, a phenyl group at the 3rd position, and an ethanone group attached to the nitrogen atom of the benzothiadiazine ring. Benzothiadiazines are known for their diverse biological activities and have been studied for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions can yield the benzothiadiazine ring.
Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethanone Group Attachment: The ethanone group can be introduced through a reaction with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of azides or nitriles
Scientific Research Applications
1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and antihypertensive properties.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Studied for its anticancer activity and potential therapeutic applications.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Known for its use in the treatment of mental disorders and as a premedication before surgery.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62672-34-8 |
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Molecular Formula |
C15H11BrN2OS |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(7-bromo-3-phenyl-4,1,2-benzothiadiazin-1-yl)ethanone |
InChI |
InChI=1S/C15H11BrN2OS/c1-10(19)18-13-9-12(16)7-8-14(13)20-15(17-18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FMXFTGXWSDFPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)Br)SC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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